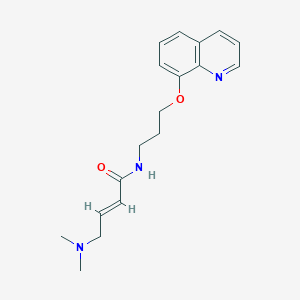
Ethyl 4-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities . Dihydropyridines are often used in the treatment of hypertension and other cardiovascular diseases .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Dihydropyridines can undergo a variety of reactions, including oxidation and reduction .Scientific Research Applications
Synthesis and Biological Activities
- Microwave-assisted Synthesis of Hybrid Molecules : Research by Başoğlu et al. (2013) involved the microwave-assisted synthesis of molecules containing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates. These compounds exhibited antimicrobial, antilipase, and antiurease activities, demonstrating their potential in biologically active molecule design (Başoğlu et al., 2013).
Antimicrobial Properties
- Antimicrobial Activity of Pyridine Derivatives : Patel et al. (2011) synthesized pyridine derivatives, including ethyl 4-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate, and evaluated their antimicrobial activities. These derivatives showed variable and modest activity against bacteria and fungi (Patel et al., 2011).
Antitubercular Activity
- Thiazole-Aminopiperidine Hybrid Analogues : A study by Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds were evaluated for their antitubercular activity and cytotoxicity, showing promising results against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Potential as Hypoglycemic Agents
- N-(pyrimidin-4-yl)thiazol-2-amine Derivatives as Hypoglycemic Agents : A 2011 study by Song et al. discovered that ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate had significant efficacy in reducing glucose levels in normal mice. This highlights its potential as a dual-acting hypoglycemic agent activating both glucokinase and PPARγ (Song et al., 2011).
Anticancer Potential
- Synthesis and Evaluation as Anticancer Agents : A study by Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. The synthesized compounds demonstrated significant anticancer potential in in vitro studies (Rehman et al., 2018).
properties
IUPAC Name |
ethyl 4-[2-[2-[(6-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-2-28-18(27)23-7-5-22(6-8-23)15(25)9-13-11-29-17(20-13)21-16(26)12-3-4-14(24)19-10-12/h3-4,10-11H,2,5-9H2,1H3,(H,19,24)(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGJARILKNRYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2822893.png)
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822894.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2822895.png)
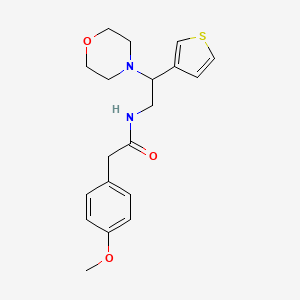
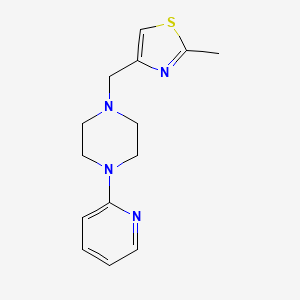
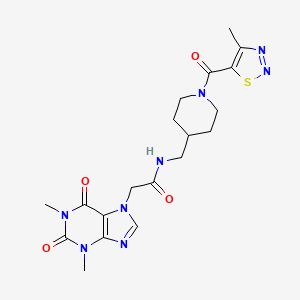
![2-(2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one](/img/structure/B2822899.png)
![ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2822902.png)
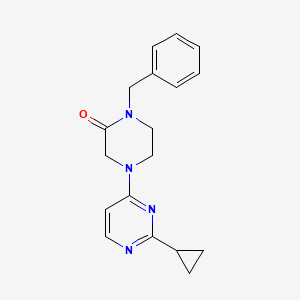

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2822910.png)


